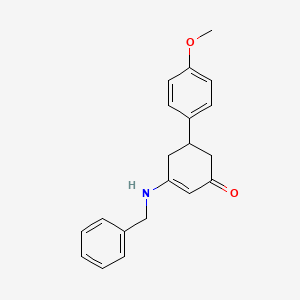![molecular formula C15H18N2OS B4902445 5-propyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B4902445.png)
5-propyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-propyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-propyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide and a cyanoacetic ester.
Substitution Reactions:
Amide Formation: The carboxylic acid group at the 3-position of the thiophene ring can be converted to the corresponding carboxamide by reacting with an amine, such as 1-(pyridin-4-yl)ethylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-propyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
5-propyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors, conductive polymers, and other advanced materials.
Biological Studies: The compound can be used as a probe to study biological processes and molecular interactions, particularly those involving thiophene and pyridine moieties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-propyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The thiophene and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler thiophene derivative with similar chemical properties but lacking the propyl and pyridine substituents.
Pyridine-3-carboxamide: Contains the pyridine ring and carboxamide group but lacks the thiophene moiety.
5-methyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide: Similar structure with a methyl group instead of a propyl group at the 5-position of the thiophene ring.
Uniqueness
5-propyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide is unique due to the presence of both the propyl group and the pyridine ring, which can enhance its chemical reactivity, binding interactions, and potential biological activities compared to simpler analogs.
Properties
IUPAC Name |
5-propyl-N-(1-pyridin-4-ylethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-3-4-14-9-13(10-19-14)15(18)17-11(2)12-5-7-16-8-6-12/h5-11H,3-4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQRKTTVDCJOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]iminoguanidine](/img/structure/B4902368.png)
![1-[2-[2-(3-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B4902369.png)

![ethyl 3-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate](/img/structure/B4902377.png)
![1-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one](/img/structure/B4902378.png)

![5-[4-(4-chlorophenoxy)phenyl]-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4902395.png)
![5-(diethylamino)-2-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4902405.png)
![4-[4-(3,4-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4902407.png)

![3-[4-(allyloxy)-3-bromophenyl]-2-cyano-N-(4-hydroxyphenyl)acrylamide](/img/structure/B4902411.png)
![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4902418.png)


